molecular formula C6H6N2O B13753538 1H-Pyrrole-2-carbonitrile, 1-hydroxy-4-methyl- CAS No. 57097-42-4

1H-Pyrrole-2-carbonitrile, 1-hydroxy-4-methyl-

Cat. No.: B13753538
CAS No.: 57097-42-4
M. Wt: 122.12 g/mol
InChI Key: NRQFTZRQIUUWCH-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carbonitrile,1-hydroxy-4-methyl-(9CI) is a heterocyclic organic compound with the molecular formula C6H6N2O. This compound is characterized by a pyrrole ring substituted with a cyano group at the second position, a hydroxyl group at the first position, and a methyl group at the fourth position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1H-Pyrrole-2-carbonitrile,1-hydroxy-4-methyl-(9CI) can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, where a 2,5-dimethoxytetrahydrofuran is condensed with an appropriate amine under acidic conditions to form the pyrrole ring . The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent. Industrial production methods often involve the use of catalytic systems to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

1H-Pyrrole-2-carbonitrile,1-hydroxy-4-methyl-(9CI) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens, nitrating agents). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrole-2-carbonitrile,1-hydroxy-4-methyl-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carbonitrile,1-hydroxy-4-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1H-Pyrrole-2-carbonitrile,1-hydroxy-4-methyl-(9CI) can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrole-2-carbonitrile,1-hydroxy-4-methyl-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

57097-42-4

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

1-hydroxy-4-methylpyrrole-2-carbonitrile

InChI

InChI=1S/C6H6N2O/c1-5-2-6(3-7)8(9)4-5/h2,4,9H,1H3

InChI Key

NRQFTZRQIUUWCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=C1)C#N)O

Origin of Product

United States

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